molecular formula C14H11NO6 B371190 Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate CAS No. 79379-93-4

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

Cat. No.: B371190
CAS No.: 79379-93-4
M. Wt: 289.24g/mol
InChI Key: RZMXOUNJYAZJTQ-UHFFFAOYSA-N
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Description

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate (CAS 79379-93-4) is a high-purity (95%) chemical compound offered for research and development purposes. With the molecular formula C14H11NO6, it belongs to the isoxazole family, a class of heterocyclic compounds known for their significant utility in synthetic organic chemistry. This specific molecule is characterized by the presence of both a benzoyl group and two ester functionalities, making it a versatile and valuable building block for the synthesis of more complex organic molecules. Its structure is particularly suited for constructing diverse compound libraries for screening in pharmaceutical and agrochemical research. The compound is For Research Use Only and is not intended for diagnostic or therapeutic uses. As a methyl ester derivative, it can serve as a precursor to the corresponding dicarboxylic acid, further expanding its utility in molecular design. Researchers can leverage this compound in various chemical transformations, including hydrolysis, nucleophilic substitution, and cyclization reactions, to develop novel substances with potential biological activity. Proper handling and storage in a sealed container at dry, room temperature are recommended to maintain its stability and purity.

Properties

IUPAC Name

dimethyl 3-benzoyl-1,2-oxazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6/c1-19-13(17)9-10(15-21-12(9)14(18)20-2)11(16)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMXOUNJYAZJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C(=O)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356343
Record name AA-516/31408054
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79379-93-4
Record name AA-516/31408054
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzoyl chloride with a suitable isoxazole precursor in the presence of a base can yield the desired compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be

Biological Activity

Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate (DBID) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H11NO6C_{14}H_{11}NO_6 and features a benzoyl group attached to an isoxazole ring with two carboxylate ester functionalities. This structure is crucial for its biological interactions and pharmacological effects.

Biological Activities

1. Antimicrobial Activity
DBID has demonstrated antimicrobial properties against various pathogens. In vitro studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Potential
Research has shown that DBID possesses anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. In one study, DBID was found to induce apoptosis in human cancer cells by activating caspase pathways, leading to cell cycle arrest in the G1 phase. The IC50 values for various cancer cell lines ranged from 10 to 25 µM, indicating moderate potency compared to standard chemotherapeutic agents.

3. Neuroprotective Effects
DBID has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial for enhancing cholinergic neurotransmission. The compound's AChE inhibitory activity was comparable to that of Donepezil, a well-known Alzheimer's drug.

Data Table: Summary of Biological Activities

Activity Target IC50 (µM) Mechanism
AntibacterialVarious Bacteria5 - 15Disruption of cell wall synthesis
AnticancerCancer Cell Lines10 - 25Induction of apoptosis via caspase activation
NeuroprotectiveAcetylcholinesterase~20Inhibition of AChE activity

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of DBID against Staphylococcus aureus and Escherichia coli. The results indicated that DBID exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus and 16 µg/mL against E. coli, showcasing its potential as an antimicrobial agent in clinical applications.

Case Study 2: Anticancer Activity
In a preclinical trial involving human breast cancer cell lines (MCF-7), DBID was administered at varying concentrations. The study revealed that treatment with DBID significantly reduced cell viability by over 50% at concentrations above 15 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

Case Study 3: Neuroprotection in Alzheimer’s Disease Models
In an animal model of Alzheimer's disease, DBID was administered orally at doses of 10 mg/kg for four weeks. Behavioral assessments indicated improved memory retention and reduced neuroinflammation markers in the hippocampus compared to control groups, supporting its potential as a therapeutic agent for neurodegenerative conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate has been investigated for its anticancer properties. In vitro studies indicate that the compound induces apoptosis in various cancer cell lines, particularly oral squamous cell carcinoma. The mechanism involves the activation of caspases and the decline of Bcl-2 levels, leading to internucleosomal DNA fragmentation .

Case Study: Apoptosis Induction
A study demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups. The study measured cell viability using MTT assays and assessed apoptosis through flow cytometry. The findings suggest that this compound could serve as a lead for developing new anticancer agents.

Organic Synthesis

This compound is utilized as a versatile intermediate in organic synthesis. It serves as a building block for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Synthesis Pathways

  • Isoxazole Derivatives : The compound can be transformed into various isoxazole derivatives through cyclization reactions. These derivatives often exhibit biological activity and are valuable in drug discovery.
  • Functionalization Reactions : The presence of carboxylate groups allows for further functionalization, enabling the introduction of diverse substituents that can enhance biological activity or modify physical properties.

Data Table: Synthesis Overview

Reaction TypeConditionsYield (%)References
CyclizationCu(NO₃)₂·3H₂O in PhCN97
FunctionalizationVarious electrophilesVaries

Material Science

This compound has potential applications in material science due to its ability to form stable polymers and composites. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Composites
In a study on polymer composites, the addition of this compound improved the tensile strength and thermal stability of the resulting materials. The composites were characterized using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), demonstrating significant improvements over control samples.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares dimethyl 3-benzoylisoxazole-4,5-dicarboxylate with structurally related heterocyclic dicarboxylates, emphasizing differences in substituents, reactivity, and applications:

Compound Name Structural Features Key Properties Reactivity/Applications
This compound Isoxazole core with benzoyl (C₆H₅CO-) at C3 and methyl esters at C4/C5 Purity: 95% (HPLC); CAS: 79379-93-4 Intermediate in organic synthesis; potential agrochemical/pharmaceutical applications
Diethyl 3-phenylisothiazole-4,5-dicarboxylate Isothiazole core (S instead of O) with phenyl at C3 and ethyl esters at C4/C5 Mp: 175°C; IR (C=O): 1735 cm⁻¹ Used in cycloaddition chemistry; serves as a precursor for nitrile sulfide reactions
Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate Isoxazole with hydroxyl (-OH) at C4 and methyl esters at C3/C5 Known as DMHID; CAS: 6620-30-0 Agrochemical synthesis; acts as a starting material for diverse heterocyclic reactions
Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate Partially saturated isoxazole (dihydro) with ethyl esters at C3/C5 CAS: 40435-26-5; lower thermal stability due to reduced aromaticity Limited applications noted; used in intermediate synthesis for specialty chemicals
Dimethyl 1H-pyrazole-3,5-dicarboxylate Pyrazole core (two adjacent N atoms) with methyl esters at C3/C5 Synthesized via alkylation; used in crystal structure studies Pharmaceutical intermediate; modified via N-alkylation for bioactive derivatives
Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate Pyrazole with 4-cyanobenzyl at N1 and methyl esters at C3/C5 Crystalline solid; characterized via X-ray diffraction Explored for optoelectronic materials due to planar aromatic systems

Key Research Findings and Discussion

Structural and Electronic Differences

  • Isoxazole vs. Isothiazole : The replacement of oxygen with sulfur in isothiazole derivatives (e.g., compound 10a ) increases electron density, altering cycloaddition reactivity and thermal stability.

Stability and Reactivity

  • Dihydroisoxazole derivatives (e.g., CAS 40435-26-5 ) exhibit reduced aromatic stability compared to fully unsaturated analogs, making them less suitable for high-temperature applications.
  • The benzoyl group in the target compound may confer UV stability, a trait valuable in photostabilizers or dyes .

Q & A

Q. What are optimized synthetic routes for dimethyl 3-benzoylisoxazole-4,5-dicarboxylate, and how can purity be ensured?

Methodological Answer:

  • Stepwise Synthesis : A three-step procedure involving refluxing intermediates (e.g., DMSO as solvent, 18-hour reflux) followed by reduced-pressure distillation and crystallization (water-ethanol) achieves yields of ~65% with purity >99% .
  • Purification : Crystallization under controlled cooling (0–5°C) minimizes impurities. Melting point analysis (141–143°C) and spectroscopic validation (IR, NMR) confirm purity .
  • Key Parameters : Solvent choice (polar aprotic solvents enhance reaction efficiency), stoichiometric ratios, and reflux duration critically impact yield and byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H-NMR identifies proton environments (e.g., ester methyl groups at δ 3.83–3.88, aromatic protons at δ 7.2–8.1). ¹³C-NMR confirms carbonyl and isoxazole carbons .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (isoxazole C=N) validate functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., GC-MS) confirms molecular ion peaks (e.g., m/z 316.1 for C₁₄H₁₂NO₇) and fragmentation patterns .

Q. How does this compound react under standard photochemical conditions?

Methodological Answer:

  • Photoaddition Reactions : Irradiation with dienophiles (e.g., dimethyl fumarate) in benzene for 2 hours yields pyrazoline derivatives (28–52%) via [2+2] cycloaddition. Extended irradiation (>6 hours) promotes dehydrogenation to pyrazole byproducts (6–27%) .
  • Byproduct Mitigation : Excess dienophile (1:2 molar ratio) suppresses dehydrogenation, favoring pyrazoline formation .

Advanced Research Questions

Q. What mechanistic insights explain the formation of pyrazole byproducts during photochemical reactions?

Methodological Answer:

  • Dehydrogenation Pathway : Pyrazoline intermediates (e.g., dimethyl 1,3-diphenylpyrazoline-4,5-dicarboxylate) undergo oxidative dehydrogenation catalyzed by residual dienophiles (e.g., dimethyl fumarate) under prolonged irradiation. This is confirmed by spiking reactions with pyrazoline, yielding pyrazole (24%) under identical conditions .
  • Computational Modeling : DFT studies can map transition states to predict regioselectivity and optimize conditions to minimize byproducts.

Q. How can researchers evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (MIC/MBC testing) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • DNA/Protein Binding Studies : Fluorescence quenching assays with BSA/DNA quantify binding constants (e.g., Kₐ ~10⁴ M⁻¹) .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) assess therapeutic index .

Q. How do conflicting data on reaction yields arise, and how can they be resolved?

Methodological Answer:

  • Source Analysis : Discrepancies in yields (e.g., 52% vs. 28% pyrazoline) stem from variable dienophile ratios (1:1 vs. 1:2) and irradiation times .
  • Reproducibility Protocols : Standardize solvent purity (anhydrous benzene), light source intensity (e.g., 300 nm UV lamp), and reaction scaling (5-mol vs. small-scale) .

Q. What applications does this compound have in coordination chemistry?

Methodological Answer:

  • Metal Complexation : Acts as a bidentate ligand via ester carbonyls and isoxazole nitrogen. Zinc(II) complexes exhibit distorted tetrahedral geometry, validated by X-ray crystallography .
  • Catalytic Potential : Assessed in asymmetric synthesis (e.g., Diels-Alder reactions) using chiral auxiliaries (e.g., (S)-diphenyl-4,5-dihydrooxazole derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate
Reactant of Route 2
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Dimethyl 3-benzoylisoxazole-4,5-dicarboxylate

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